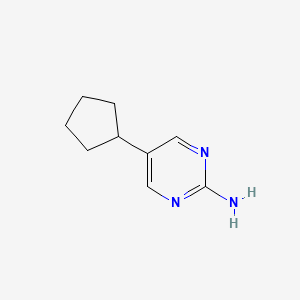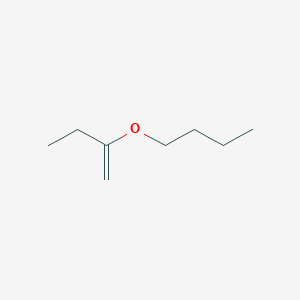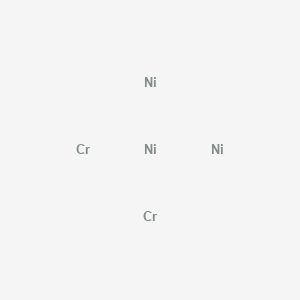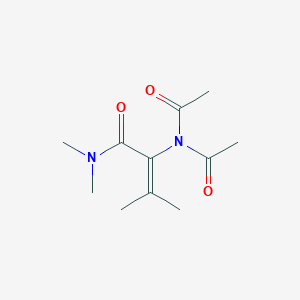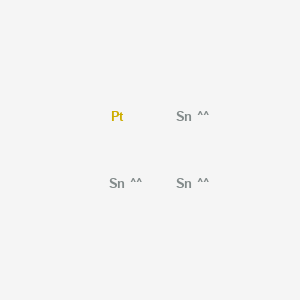![molecular formula C16H22O B14356618 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane CAS No. 93162-98-2](/img/structure/B14356618.png)
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as camphor or norbornene.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures efficient production with minimal waste and high product quality .
化学反応の分析
Types of Reactions
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bornane: 1,7,7-Trimethylbicyclo[2.2.1]heptane.
Tricyclene: 1,7,7-Trimethyltricyclo[2.2.1.0,2,6]heptane.
Uniqueness
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
93162-98-2 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
1,7,7-trimethyl-2-phenoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
InChIキー |
OYPGSSINLUSXOL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


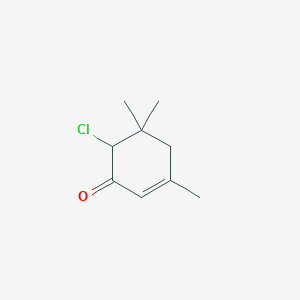

methanone](/img/structure/B14356559.png)
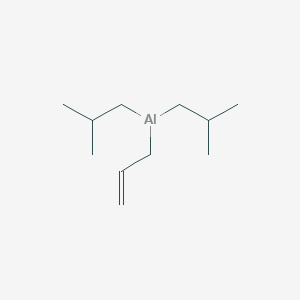
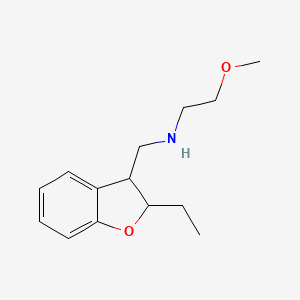
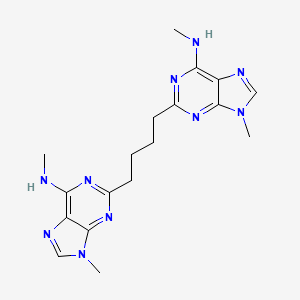
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
